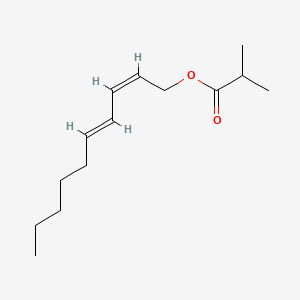
(Z,E)-Deca-2,4-dienyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,E)-Deca-2,4-dienyl isobutyrate is an organic compound characterized by the presence of both Z and E isomers in its structure. This compound is a type of ester, which is commonly found in various natural and synthetic products. The unique configuration of its double bonds makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (Z,E)-Deca-2,4-dienyl isobutyrate typically involves the selective synthesis of its Z and E isomers. One common method is the Wittig reaction, which allows for the formation of alkenes with specific geometries. This reaction involves the use of phosphonium ylides and aldehydes or ketones under controlled conditions to yield the desired isomeric forms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of catalysts and reaction conditions is crucial to achieving high yields and selectivity. Industrial processes often employ continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z,E)-Deca-2,4-dienyl isobutyrate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various halogenated derivatives .
Scientific Research Applications
(Z,E)-Deca-2,4-dienyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a model compound to study isomerization and reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the synthesis of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which (Z,E)-Deca-2,4-dienyl isobutyrate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, including signal transduction and metabolic processes. The compound’s ability to undergo isomerization also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Deca-2,4-dienyl acetate: Similar in structure but with an acetate group instead of an isobutyrate group.
Hexa-2,4-dienyl isobutyrate: A shorter chain analog with similar functional groups.
Octa-2,4-dienyl isobutyrate: An intermediate chain length analog
Uniqueness
(Z,E)-Deca-2,4-dienyl isobutyrate is unique due to its specific double bond configuration and the presence of both Z and E isomers. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
94133-57-0 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(2Z,4E)-deca-2,4-dienyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H24O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h8-11,13H,4-7,12H2,1-3H3/b9-8+,11-10- |
InChI Key |
PKPNQPCVKDGGPU-OCBXPSTGSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\COC(=O)C(C)C |
Canonical SMILES |
CCCCCC=CC=CCOC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















